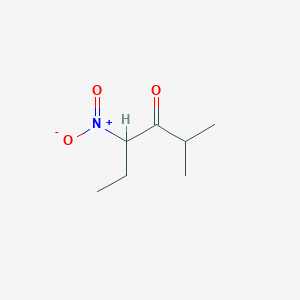
2-Methyl-4-nitrohexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-nitrohexan-3-one is an organic compound with the molecular formula C7H13NO3 It is a nitroketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitrohexan-3-one can be achieved through several methods. One common approach involves the nitration of 2-methylhexan-3-one. This process typically uses a mixture of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Methyl-4-nitrohexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2-methyl-4-aminohexan-3-one.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines, specifically 2-methyl-4-aminohexan-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-nitrohexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Methyl-4-nitrohexan-3-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways and enzyme activities .
類似化合物との比較
Similar Compounds
2-Methyl-4-nitro-3-hexanol: Similar structure but with an alcohol group instead of a ketone group.
2-Methyl-4-nitro-3-hexanone: Another nitroketone with a slightly different structure.
2-Methyl-4-nitro-3-hexanoic acid: Contains a carboxylic acid group instead of a ketone group
特性
CAS番号 |
85814-65-9 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC名 |
2-methyl-4-nitrohexan-3-one |
InChI |
InChI=1S/C7H13NO3/c1-4-6(8(10)11)7(9)5(2)3/h5-6H,4H2,1-3H3 |
InChIキー |
QQXMZSZHNYADNV-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
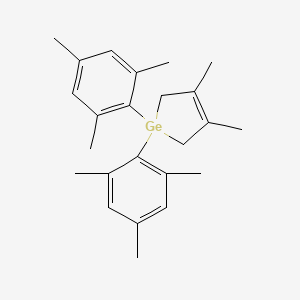
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
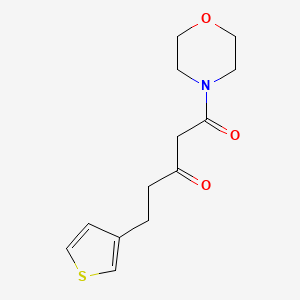
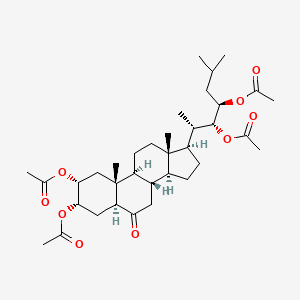
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
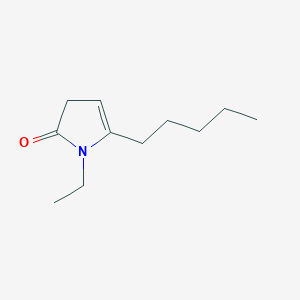
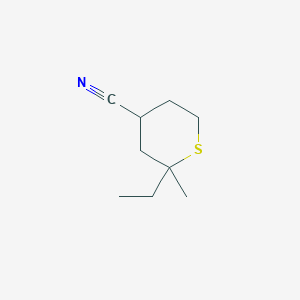
![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
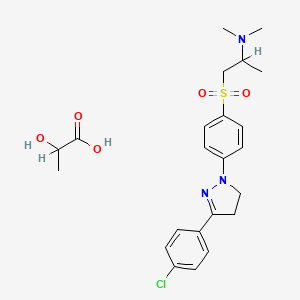
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)

